3-Fluoro-5-methylpiperidine
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Overview
Description
3-Fluoro-5-methylpiperidine is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methylpiperidine typically involves the fluorination of piperidine derivatives. One common method is the rhodium-catalyzed dearomatization-hydrogenation process, which allows for the formation of fluorinated piperidines in a highly diastereoselective manner . This process involves the dearomatization of fluoropyridine precursors followed by hydrogenation to yield the desired fluorinated piperidine.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or hydrogen gas over a metal catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Hydrogenated piperidine derivatives.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
3-Fluoro-5-methylpiperidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Fluoropiperidine
- 3,3-Difluoropiperidine
- Piperidin-3-amine
Comparison: 3-Fluoro-5-methylpiperidine is unique due to the presence of both a fluorine atom and a methyl group on the piperidine ring. This combination can result in distinct chemical and biological properties compared to other fluorinated piperidines. For example, the methyl group can influence the compound’s lipophilicity and membrane permeability, while the fluorine atom can enhance metabolic stability and binding interactions .
Properties
IUPAC Name |
3-fluoro-5-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOKGGRSYSNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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